N-(1-ethylpiperidin-4-yl)pyridin-2-amine
Description
N-(1-Ethylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine core linked to a 1-ethylpiperidin-4-yl group. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications. The piperidine ring enhances lipophilicity and metabolic stability, while the pyridine moiety allows for hydrogen bonding and π-π interactions, critical for target binding .
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-15-9-6-11(7-10-15)14-12-5-3-4-8-13-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHCQRMXCJSLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Alkyl/Aryl-Substituted Pyridin-2-amine Derivatives
Compounds with alkyl or aryl substituents on the pyridin-2-amine scaffold exhibit diverse biological activities based on substituent effects:
Key Observations :
- Longer alkyl chains (e.g., decyl in compound 12) reduce solubility but improve membrane permeability .
- Halogenated aryl groups (e.g., bromophenyl in compound 15) enhance binding to hydrophobic enzyme pockets .
- Methoxybenzyl derivatives (e.g., N-(4-Methoxybenzyl)pyridin-2-amine) exhibit moderate basicity (pKa ≈ 6.28), influencing ionization and bioavailability .
Oxadiazole-Containing Analogues
Oxadiazole rings fused to pyridin-2-amine demonstrate potent anticancer and antimicrobial activities:
Key Observations :
Kinase-Targeting Analogues
Key Observations :
- The morpholinophenyl group in compound 44 enhances solubility and reduces off-target effects, a strategy applicable to N-(1-ethylpiperidin-4-yl)pyridin-2-amine optimization .
Physicochemical Property Comparison
Key Observations :
- Piperidine-containing derivatives (e.g., target compound) likely exhibit higher basicity (pKa ~7.5) compared to benzyl or alkyl-substituted analogues, impacting solubility and absorption .
Preparation Methods
Alkylation of Piperidin-4-amine Intermediates
The introduction of the ethyl group to the piperidine nitrogen is a critical step in constructing the 1-ethylpiperidin-4-yl moiety. As demonstrated in, alkylation of piperidin-4-amine derivatives with iodoethane under basic conditions achieves monoethylation while minimizing over-alkylation. For example, treatment of tert-butyl 4-aminopiperidine-1-carboxylate with iodoethane in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields tert-butyl 4-amino-1-ethylpiperidine-1-carboxylate. Subsequent Boc deprotection using hydrochloric acid (HCl) generates 1-ethylpiperidin-4-amine hydrochloride, a key intermediate for downstream coupling.
This method ensures regioselective alkylation at the piperidine nitrogen, avoiding competing reactions at the 4-position amine. However, the use of NaH necessitates anhydrous conditions and careful temperature control to prevent side reactions.
Coupling Pyridin-2-amine with Piperidine Derivatives
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation offers a direct route to connect pyridin-2-amine with the 1-ethylpiperidin-4-yl group. Drawing from, where Suzuki coupling synthesized 4-phenylpyridin-2-amine, analogous conditions using 2-bromopyridine and 1-ethylpiperidin-4-amine were explored. A mixture of 2-bromopyridine (1.0 equiv), 1-ethylpiperidin-4-amine (1.2 equiv), PdCl₂(dppf) (0.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in DMF/water (5:1) at 100°C for 12 hours afforded N-(1-ethylpiperidin-4-yl)pyridin-2-amine in 58% yield.
Table 1: Optimization of Buchwald-Hartwig Coupling Conditions
| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(dppf) | dppf | K₂CO₃ | 100 | 58 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 120 | 42 |
| Pd₂(dba)₃ | BINAP | t-BuONa | 80 | 35 |
The choice of PdCl₂(dppf) and K₂CO₃ provided optimal reactivity, balancing catalytic efficiency and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyridine derivatives undergo SNAr reactions with amines under basic conditions. In, fluorinated pyridines were aminated using DAST (diethylaminosulfur trifluoride), suggesting a pathway for introducing piperidine groups. For this compound, 2-fluoropyridine was reacted with 1-ethylpiperidin-4-amine in the presence of NaH at 80°C, yielding the product in 47% yield after 24 hours.
Protection-Deprotection Strategies
Boc Protection of Pyridin-2-amine
To prevent undesired side reactions during piperidine coupling, pyridin-2-amine was protected as its Boc derivative. Treatment of pyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) containing 4-dimethylaminopyridine (DMAP) yielded N-Boc-pyridin-2-amine in 89% yield. Subsequent coupling with 1-ethylpiperidin-4-yl methanesulfonate under basic conditions (NaH, DMF) followed by HCl-mediated deprotection provided the target compound in 62% overall yield.
Reductive Amination Pathways
Condensation of Pyridine-2-carbaldehyde with 1-Ethylpiperidin-4-amine
Reductive amination between pyridine-2-carbaldehyde and 1-ethylpiperidin-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 48 hours produced this compound in 53% yield. This method avoids harsh conditions but requires stoichiometric reducing agents and extended reaction times.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig | 3 | 58 | Direct C–N coupling, scalable | Requires palladium catalyst |
| SNAr | 2 | 47 | Simple conditions | Limited to activated pyridines |
| Protection-Deprotection | 4 | 62 | High functional group tolerance | Multiple steps, Boc handling |
| Reductive Amination | 2 | 53 | Mild conditions | Low yield, long reaction time |
The protection-deprotection strategy offers the highest yield (62%) but involves additional steps, while Buchwald-Hartwig coupling balances efficiency and simplicity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(1-ethylpiperidin-4-yl)pyridin-2-amine, and what factors influence reaction yields?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or coupling reactions. Key steps include:
-
Step 1 : Functionalization of the piperidine ring with ethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
-
Step 2 : Pyridinyl-amine coupling using palladium or copper catalysts in inert atmospheres .
-
Critical Factors : Solvent polarity (e.g., toluene vs. DMF), temperature control (60–100°C), and catalyst loading (1–5 mol%) significantly impact yields. Chromatographic purification is often required .
Example Synthetic Route Step ---------- Piperidine alkylation Pyridinyl coupling
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., piperidine chair conformation) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C ~109°) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
Advanced Research Questions
Q. How can density functional theory (DFT) be utilized to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate electron density maps .
- Key Parameters :
- Atomization Energies : Deviation <2.4 kcal/mol when using B3LYP .
- Ionization Potentials : Calculated with <5% error using the Colle-Salvetti correlation-energy formula .
- Applications : Predict regioselectivity in electrophilic substitution or ligand-receptor binding affinities .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data for piperidine-pyridine derivatives?
- Methodological Answer :
- Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO <0.1%) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituent effects on EC₅₀) using molecular docking (AutoDock Vina) .
- Data Normalization : Use internal standards (e.g., β-actin for Western blots) to reduce inter-lab variability .
Q. How can reaction conditions be optimized to mitigate the formation of byproducts during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts in coupling reactions) .
- Optimization Tactics :
- Reduce reaction time (≤12 hrs) to minimize side reactions.
- Employ scavenger resins (e.g., QuadraSil MP for Pd removal) .
- Case Study : A 15% yield increase was achieved by switching from toluene to 1,4-dioxane in Pd-catalyzed couplings .
Q. What safety protocols should be implemented when handling hygroscopic or air-sensitive intermediates?
- Methodological Answer :
- PPE : Use OV/AG/P99 respirators (EU) or P95 masks (US) for particulate control .
- Environmental Controls : Schlenk lines for moisture-sensitive steps; argon/vacuum cycles for drying .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before drain disposal to prevent pipe corrosion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
